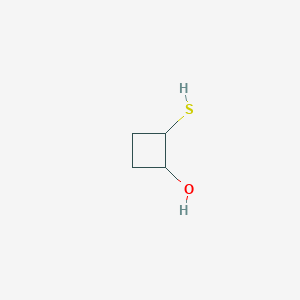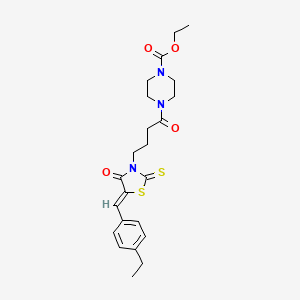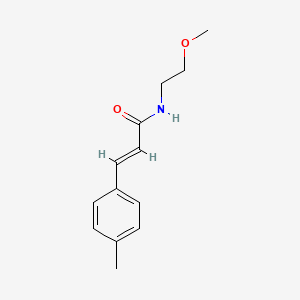![molecular formula C12H10ClF3N4S B2601846 5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide CAS No. 265314-27-0](/img/structure/B2601846.png)
5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, chloro, trifluoromethyl, and carbothioamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide typically involves multiple steps. One common method starts with the diazotization of p-trifluoromethylaniline, followed by a reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The resulting cyclization compound undergoes chlorination and decarboxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the pyrazole ring.
科学研究应用
5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can alter cellular pathways and lead to various biological effects .
相似化合物的比较
Similar Compounds
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: An intermediate in the synthesis of insecticides.
4-chloro-3-(trifluoromethyl)phenyl derivatives: Known for their biological activities and used in drug development.
Uniqueness
The uniqueness of 5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylpyrazole-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4S/c1-5-9(11(18)21)10(17)20(19-5)8-4-6(12(14,15)16)2-3-7(8)13/h2-4H,17H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTORLGROZKUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=S)N)N)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2601763.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide](/img/structure/B2601765.png)
![(E)-2-(2,4-dichlorophenoxy)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetohydrazide](/img/structure/B2601768.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2601772.png)

![2-[3,5-dimethyl-1-(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)pyrazol-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2601775.png)
![4,6-Dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2601777.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2601778.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]but-2-ynamide](/img/structure/B2601779.png)
![6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2601780.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2601782.png)
![3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2601783.png)


